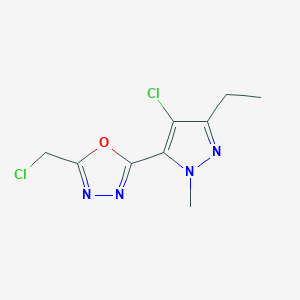![molecular formula C32H28N2O4S2 B303456 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a compound that belongs to the imidazole family. It is a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
作用機序
The mechanism of action of 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of COX-2 and 5-LOX enzymes, which are involved in the inflammatory response. It has also been found to inhibit the activity of various kinases, such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses.
実験室実験の利点と制限
One of the advantages of using 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one in lab experiments is its unique chemical structure and biological activities. It can be used to study the mechanism of action of various enzymes and signaling pathways. However, one of the limitations is that it is a complex compound that requires a specialized synthesis method, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research of 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one. One direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, it can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a potential drug candidate with unique chemical structure and biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop new drugs based on its structure.
合成法
The synthesis of 2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the one-pot synthesis method. This method involves the reaction of 2-mercapto-4,5-bis(4-methylphenoxy)tetrahydrofuran, 2-thiophenecarbaldehyde, and phenylimidazole in the presence of a base and a catalyst. The reaction is carried out at a high temperature and pressure, and the product is obtained after purification.
科学的研究の応用
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
製品名 |
2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one |
|---|---|
分子式 |
C32H28N2O4S2 |
分子量 |
568.7 g/mol |
IUPAC名 |
(5Z)-2-[4,5-bis(4-methylphenoxy)oxolan-2-yl]sulfanyl-3-phenyl-5-(thiophen-2-ylmethylidene)imidazol-4-one |
InChI |
InChI=1S/C32H28N2O4S2/c1-21-10-14-24(15-11-21)36-28-20-29(38-31(28)37-25-16-12-22(2)13-17-25)40-32-33-27(19-26-9-6-18-39-26)30(35)34(32)23-7-4-3-5-8-23/h3-19,28-29,31H,20H2,1-2H3/b27-19- |
InChIキー |
OQWYLDAGHVARGW-DIBXZPPDSA-N |
異性体SMILES |
CC1=CC=C(C=C1)OC2CC(OC2OC3=CC=C(C=C3)C)SC4=N/C(=C\C5=CC=CS5)/C(=O)N4C6=CC=CC=C6 |
SMILES |
CC1=CC=C(C=C1)OC2CC(OC2OC3=CC=C(C=C3)C)SC4=NC(=CC5=CC=CS5)C(=O)N4C6=CC=CC=C6 |
正規SMILES |
CC1=CC=C(C=C1)OC2CC(OC2OC3=CC=C(C=C3)C)SC4=NC(=CC5=CC=CS5)C(=O)N4C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




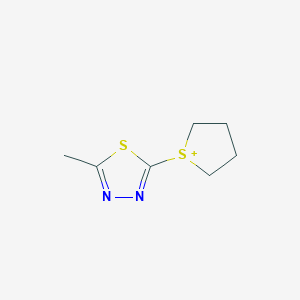
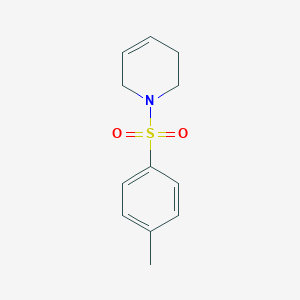
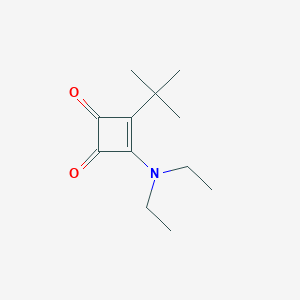

![3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B303383.png)
![4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one](/img/structure/B303384.png)

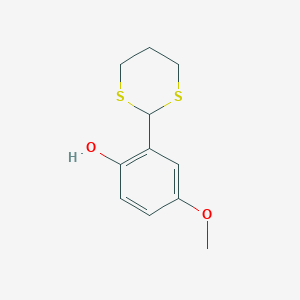
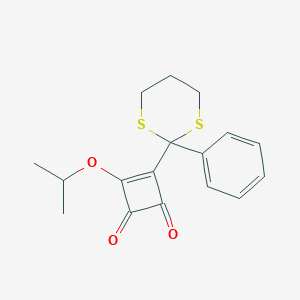
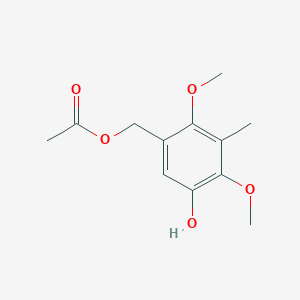
![2,3,7-Trimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B303391.png)
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303393.png)
